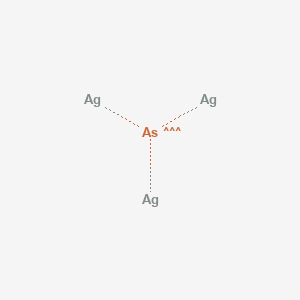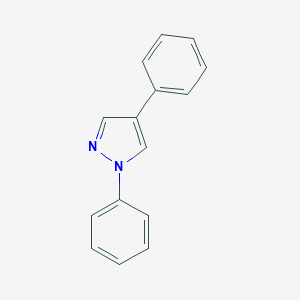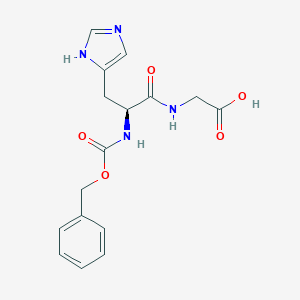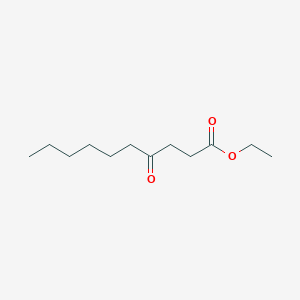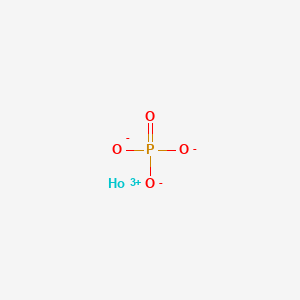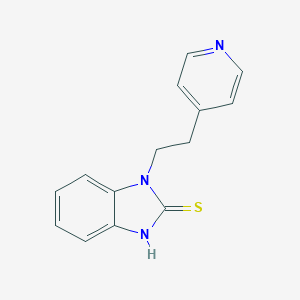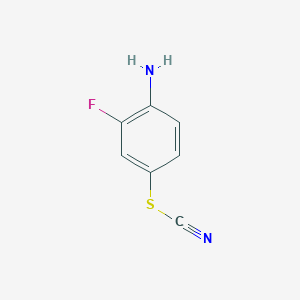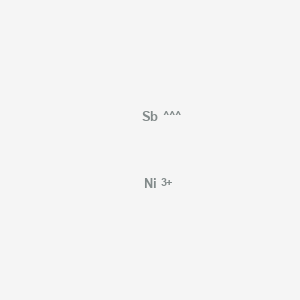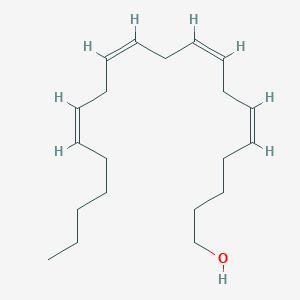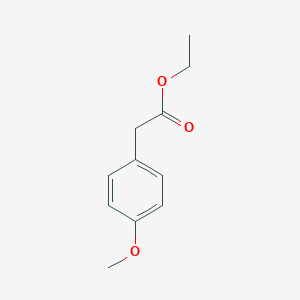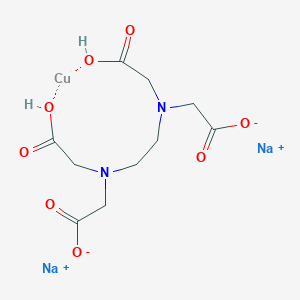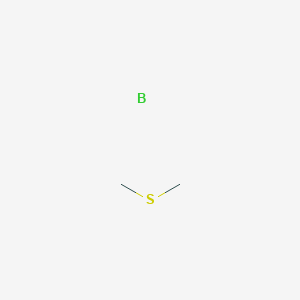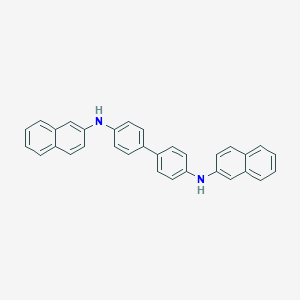![molecular formula C8H9ClO B079401 Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride CAS No. 15023-40-2](/img/structure/B79401.png)
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride
Descripción general
Descripción
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride is a chemical compound that belongs to the family of bicyclic compounds. It is also known as norbornenone chloride and is used in various chemical reactions as a reagent. The compound has a unique structure that makes it useful in several chemical applications.2.1]hept-2-ene-1-carbonyl chloride.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride is widely used in scientific research for various applications. It is used as a reagent in organic synthesis, and its unique structure makes it useful in several chemical reactions. The compound is also used in the synthesis of various pharmaceuticals and agrochemicals. It is used in the preparation of intermediates for the synthesis of prostaglandins, steroids, and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride is not well understood. However, it is believed that the compound undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols. The compound is also known to undergo cycloaddition reactions with various dienes and alkynes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride are not well studied. However, the compound is known to be toxic and can cause severe skin and eye irritation. It is also known to be a potent irritant to the respiratory system and can cause severe respiratory distress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride has several advantages as a reagent in lab experiments. It is readily available and inexpensive, and its unique structure makes it useful in several chemical reactions. However, the compound is highly toxic and requires careful handling and disposal. It is also not suitable for use in experiments that involve living organisms.
Direcciones Futuras
There are several future directions for research on bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride. One area of research could be the development of new synthetic methods for the compound. Another area of research could be the study of the compound's mechanism of action and its interactions with various nucleophiles. Additionally, the compound's potential as a catalyst in various chemical reactions could also be explored. Finally, the compound's toxicity could be further studied to develop safer handling and disposal methods.
Propiedades
Número CAS |
15023-40-2 |
|---|---|
Nombre del producto |
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride |
Fórmula molecular |
C8H9ClO |
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-7(10)8-3-1-6(5-8)2-4-8/h1,3,6H,2,4-5H2 |
Clave InChI |
CAWIWUDQLJOOFM-UHFFFAOYSA-N |
SMILES |
C1CC2(CC1C=C2)C(=O)Cl |
SMILES canónico |
C1CC2(CC1C=C2)C(=O)Cl |
Sinónimos |
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

